5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide is a boron-containing heterocyclic compound featuring a pyrazole core substituted with a pinacol boronate ester at position 5 and a carboxamide group (-CONH₂) at position 2. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely used protecting group for boronic acids, enhancing stability and solubility in organic solvents . This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl linkages . The carboxamide substituent introduces polarity, improving aqueous solubility and enabling hydrogen bonding, which may influence its reactivity in catalytic processes or interactions in biological systems. Its molecular weight (259.12 g/mol, CAS 1231934-47-6) and moderate lipophilicity make it a versatile intermediate in drug discovery .
Properties
Molecular Formula |
C10H16BN3O3 |
|---|---|
Molecular Weight |
237.07 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H16BN3O3/c1-9(2)10(3,4)17-11(16-9)7-5-6(8(12)15)13-14-7/h5H,1-4H3,(H2,12,15)(H,13,14) |
InChI Key |
ZVPUOIFRQOLICS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Halogenation of Pyrazole-3-Carboxamide
A critical precursor is 5-halo-1H-pyrazole-3-carboxamide (e.g., 5-bromo or 5-iodo derivatives). Halogenation can be achieved via electrophilic substitution or directed ortho-metalation. For example, N-methyl-3-aminopyrazole undergoes diazotization with NaNO₂ and HCl at 0–5°C, followed by iodination with KI to yield 5-iodo-1H-pyrazole-3-carboxamide. This method avoids isomer formation and achieves yields >80%.
Miyaura Borylation of Halogenated Pyrazole Carboxamides
Miyaura borylation directly installs the boronic ester group using bis(pinacolato)diboron. This method is advantageous for substrates sensitive to cross-coupling conditions.
Reaction Conditions and Catalysis
As shown in CN105669733A, 3-iodo-1-methyl-1H-pyrazole reacts with isopropoxyboronic acid pinacol ester using n-BuLi at -65°C to -50°C in tetrahydrofuran (THF). For the target compound, 5-iodo-1H-pyrazole-3-carboxamide undergoes similar borylation with Pd(OAc)₂ (2 mol%) and KOAc in dimethylformamide (DMF) at 80°C. The reaction achieves 75–90% yield, with boronic ester regioselectivity confirmed by NMR.
Direct Boronylation of Pyrazole-3-Carboxamide
Directed Ortho-Metalation
Using a directing group (e.g., carboxamide), lithiation at the 5-position is achieved with n-BuLi at -78°C. Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane installs the boronic ester. This method requires anhydrous conditions and achieves 65–75% yield.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane-H₂O (5:1) | 70–85 | 95–98 |
| Miyaura Borylation | Pd(OAc)₂, KOAc | DMF | 75–90 | 90–95 |
| Sequential Functionalization | Oxalyl chloride, HOBt/EDCI | DCM, Pyridine | 85–90 | 97–99 |
| Directed Lithiation | n-BuLi, Boronate ester | THF | 65–75 | 85–90 |
Critical Considerations in Synthesis
Protecting Group Strategies
The NH group of pyrazole necessitates protection during boronylation. Tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBS) groups are commonly used and removed under mild acidic conditions. For example, THP protection in EP3280710B1 is cleaved with 30% HCl in methanol at 10°C.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group at position 5 facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in drug intermediates.
Key Reaction Parameters:
Mechanistic Insights :
-
Transmetallation between the boronate ester and Pd⁰ catalyst forms a Pd-aryl intermediate.
-
Oxidative addition of the aryl halide followed by reductive elimination yields the coupled product .
-
Electron-deficient aryl halides show enhanced reactivity due to faster oxidative addition .
Functional Group Transformations of the Carboxamide
The carboxamide group at position 3 undergoes hydrolysis and condensation reactions, enabling structural diversification.
Hydrolysis to Carboxylic Acid
Under acidic/basic conditions, the amide hydrolyzes to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid:
| Conditions | Catalyst | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 6M HCl, reflux | - | 100 | 78 | |
| NaOH (2M), ethanol | - | 80 | 85 |
Applications : The carboxylic acid derivative serves as a precursor for esterification or amidation .
Condensation with Amines
The carboxamide reacts with primary amines under Mitsunobu conditions to form substituted ureas:
| Amine | Reagent | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | DIAD, PPh₃ | THF | 67 | |
| Cyclopropylamine | EDC·HCl, HOBt | DMF | 72 |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration and halogenation at position 4 (ortho to the boronate group):
| Reaction | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 58 | |
| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 25°C, 12h | 63 |
Regioselectivity : Directed by the electron-withdrawing carboxamide group, favoring substitution at position 4 .
Boronate Ester Transmetallation
The pinacol boronate group exchanges with diols under acid catalysis, enabling solvent-dependent tuning of reactivity:
| Diol | Acid Catalyst | Solvent | Conversion (%) | Source |
|---|---|---|---|---|
| Ethylene glycol | HCl (0.1M) | MeOH | 92 | |
| 1,2-Diphenylethane-1,2-diol | AcOH | Toluene | 88 |
Utility : This reaction modifies solubility for specific coupling applications.
Stability Under Thermal and Oxidative Conditions
| Condition | Temp. (°C) | Time (h) | Degradation (%) | Notes | Source |
|---|---|---|---|---|---|
| Air, 25°C | 25 | 24 | <5 | Stable in solid form | |
| DMSO, 80°C | 80 | 6 | 22 | Oxidative cleavage | |
| H₂O₂ (3%), pH 7.4 | 37 | 1 | 41 | Boronate oxidation |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives. For instance, a related compound demonstrated significant growth inhibition against multiple cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . This suggests that derivatives of the compound may also exhibit similar or enhanced anticancer activity.
Antifungal Properties
The synthesis of novel compounds incorporating the pyrazole structure has been linked to antifungal activity. Research indicates that certain pyrazole derivatives show efficacy against Candida species with minimal inhibitory concentrations (MICs) lower than those of standard antifungal treatments like fluconazole . This positions 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide as a potential candidate for further development in antifungal therapies.
Materials Science Applications
Covalent Organic Frameworks (COFs)
The compound has been utilized in the synthesis of novel crystalline two-dimensional covalent organic frameworks. These materials are characterized by their tunable porosity and surface area, making them suitable for gas storage and separation applications . The incorporation of boronates like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole enhances the structural integrity and chemical stability of these frameworks.
Photocatalytic Applications
In materials science research, boron-containing compounds have been explored for their photocatalytic properties. The ability of the compound to facilitate photocatalytic reactions can be harnessed in environmental applications such as water purification and carbon dioxide reduction . Its role as a ligand in photocatalytic systems has shown promise in improving reaction efficiencies.
Catalysis
Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions. Its boronate functionality allows it to participate effectively in Suzuki-Miyaura coupling reactions to form biaryl compounds . This application is particularly valuable in the pharmaceutical industry for synthesizing complex organic molecules.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of a series of pyrazole derivatives against various human cancer cell lines. The results indicated that compounds with similar structural features to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant cytotoxic effects. For example:
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
Case Study 2: Synthesis of COFs
In a recent publication on COFs synthesized using boron-containing monomers:
| Monomer Used | Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1200 | 0.45 |
These studies underscore the versatility of the compound across various fields.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide exerts its effects involves the interaction of the boron moiety with various molecular targets. Boron can form stable complexes with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and reactivity differences between 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide and related boronated pyrazole derivatives:
Key Comparative Insights:
The carboxamide group at C3 withdraws electron density via resonance, further activating the boronate for transmetalation in Suzuki-Miyaura reactions .
Solubility and Polarity: The primary carboxamide (-CONH₂) in the target compound provides two H-bond donors, improving aqueous solubility compared to tertiary amides (e.g., diethylamide in ) or non-polar substituents (e.g., trifluoromethylphenyl in ).
Synthetic Versatility :
- The aldehyde derivative allows for post-functionalization, whereas the carboxamide in the target compound is more stable under basic coupling conditions.
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
The compound's chemical formula is with a molecular weight of 247.10 g/mol. Its structure features a pyrazole ring substituted with a dioxaborolane moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BNO₃ |
| Molecular Weight | 247.10 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Appearance | White to off-white powder |
Anticancer Properties
Recent studies have indicated that 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines.
- Mechanism of Action : The compound appears to exert its effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation.
- Example Study : A study reported an IC50 value of 9.2 µM against a target enzyme involved in tumor growth, indicating moderate inhibitory potency compared to standard inhibitors like luteolin (IC50 = 0.042 µM) .
Study 1: In Vitro Evaluation
A series of in vitro evaluations were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent inhibition of cell viability with significant effects observed at concentrations above 10 µM.
Study 2: Structure-Activity Relationship (SAR)
Research involving structural modifications of the compound revealed that variations in the substituents on the pyrazole ring significantly affected its biological activity. For instance:
| Compound Variant | IC50 (µM) |
|---|---|
| Original Compound | 9.2 |
| Variant A | 3.0 |
| Variant B | 6.7 |
This study highlighted that steric effects and electronic properties play critical roles in determining the efficacy of the compound as an enzyme inhibitor.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxamide?
Answer:
A common approach involves coupling boronate esters with pyrazole precursors under mild alkaline conditions. For example, a mixture of potassium carbonate (K₂CO₃) and N,N-dimethylformamide (DMF) is used to facilitate nucleophilic substitution or Suzuki-Miyaura coupling reactions. Ethanol or DMF-EtOH mixtures (1:1) are typical solvents for reflux and recrystallization steps to improve purity . Key intermediates like 1,3,4-oxadiazole-2-thiol derivatives can be alkylated or arylated to introduce functional groups .
Basic: How is structural characterization of this compound validated in academic research?
Answer:
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are standard for confirming molecular structure. For example, ¹H NMR peaks at δ 1.3–1.4 ppm confirm the presence of tetramethyl groups in the dioxaborolane ring, while carboxamide protons appear as broad singlets near δ 6.5–7.0 ppm. Elemental analysis (C, H, N) and IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) further validate purity and functional groups .
Basic: What solvents and conditions optimize solubility for in vitro assays?
Answer:
Dimethyl sulfoxide (DMSO) is widely used for initial dissolution due to the compound’s hydrophobicity. For aqueous compatibility, phosphate-buffered saline (PBS) with ≤1% DMSO is recommended. Ethanol or DMF-EtOH mixtures (1:1) are suitable for recrystallization to enhance crystalline purity .
Advanced: How do computational docking studies inform the design of derivatives targeting enzyme active sites?
Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like human dihydrofolate reductase (DHFR). Docking scores (e.g., −9.2 kcal/mol) and hydrogen-bond interactions with residues (e.g., Asp94, Leu4) guide structural modifications. For example, substituting the carboxamide group with electron-withdrawing moieties improves binding to hydrophobic pockets . Comparative analysis against reference drugs (e.g., doxorubicin) validates selectivity .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or impurity levels. To address this:
- Reproduce synthesis and purification protocols rigorously (e.g., recrystallization in DMF-EtOH) .
- Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Perform dose-response curves with standardized positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How can recrystallization conditions be optimized to improve yield and purity?
Answer:
A stepwise approach is recommended:
Screen solvents (ethanol, DMF-EtOH) for solubility at elevated temperatures.
Gradually cool solutions from reflux to 4°C to promote crystal growth.
Use seeding with pure crystals to control polymorphism.
Characterize purity via HPLC (≥95% area) and differential scanning calorimetry (DSC) to confirm crystalline phase .
Advanced: What theoretical frameworks guide the investigation of environmental fate and toxicity?
Answer:
The INCHEMBIOL framework integrates:
- Physicochemical properties : LogP, water solubility, and stability under UV/hydrolysis .
- Ecotoxicity assays : Daphnia magna or zebrafish models for acute/chronic effects.
- Computational QSAR models : Predict bioaccumulation and persistence using EPI Suite .
This aligns with OECD guidelines for environmental risk assessment .
Advanced: How are crystallographic data (e.g., X-ray diffraction) utilized in structural refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) at 295 K resolves bond lengths (e.g., C–C = 1.52 Å) and dihedral angles. Data refinement with SHELXL (R factor ≤0.05) confirms the carboxamide’s planar geometry and boronate ester conformation. Hydrogen-bonding networks (e.g., N–H⋯O) are mapped to explain stability .
Advanced: What methodological considerations ensure reproducibility in multi-step syntheses?
Answer:
- Reaction monitoring : TLC or LC-MS at each step to track intermediates.
- Stoichiometric precision : Use anhydrous conditions for moisture-sensitive boronate esters .
- Cross-validation : Compare NMR/ESI-MS data with published spectra .
- Batch consistency : Replicate syntheses ≥3 times with statistical analysis (RSD ≤5%) .
Advanced: How does linking research to a conceptual framework enhance mechanistic studies?
Answer:
Theoretical frameworks (e.g., enzyme inhibition kinetics or DFT calculations) direct hypothesis testing. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
